molecular formula C19H20N4O B1523347 1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351843-64-5

1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B1523347
M. Wt: 320.4 g/mol
InChI Key: VZOUJXZSMFBLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide, commonly referred to as 1-AB-DMPC, is an organic compound with a wide range of applications in research and laboratory experiments. 1-AB-DMPC is a derivative of the imidazole-4-carboxamide family and is composed of four nitrogen atoms, two carbon atoms, and two oxygen atoms. 1-AB-DMPC is a colorless, odorless, and crystalline solid at room temperature. This compound is highly soluble in water, alcohol, and other polar solvents and has a melting point of 224-225°C.

Scientific Research Applications

  • Luminescence Sensing : Research has shown the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors (Shi et al., 2015).

  • Catalytic Approaches in Pharmaceuticals : Novel rhodium-carbene complexes have been synthesized and shown to be efficient catalysts in the hydroaminomethylation of aromatic olefins, demonstrating their importance in pharmaceutical synthesis (Ahmed et al., 2007).

  • Synthesis of Tetrasubstituted Imidazoles : The development of methods for constructing imidazole rings, which are present in many natural products and exhibit a wide range of biological activities, has been a significant area of research. These methods are vital in synthesizing anti-inflammatory, antibacterial, and other medically relevant compounds (Kison & Opatz, 2009).

  • Stereoselectivity in Chemical Reactions : Studies have explored the stereoselectivity in the formation of imidazolidin-4-ones, a class of compounds used in modifying bioactive oligopeptides. This research is relevant to the design of selective synthetic routes in medicinal chemistry (Ferraz et al., 2007).

  • N-Heterocyclic Carbene Complexes in Catalysis : Research into Rh(I) carbene precursors and their use in synthesizing Rh(III) peroxo complexes highlights the role of these compounds in catalysis and organometallic chemistry (Yu et al., 2006).

  • Antiviral Activity : Certain imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and examined for their inhibitory effects on viruses, showcasing the potential application of these compounds in antiviral therapies (Golankiewicz et al., 1995).

  • Cytotoxic Activity in Cancer Research : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines is another area of application, highlighting the potential of these compounds in cancer research and therapy (Deady et al., 2003).

properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(2,4-dimethylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-3-8-17(14(2)9-13)22-19(24)18-11-23(12-21-18)10-15-4-6-16(20)7-5-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOUJXZSMFBLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 2
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 3
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 5
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 6
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

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